4,5,6-trimethoxyfuro[3,2-g]chromen-7-one
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Overview
Description
7H-Furo3,2-gbenzopyran-7-one, 4,5,6-trimethoxy- is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furobenzopyran core with three methoxy groups attached at positions 4, 5, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 4,5,6-trimethoxy- typically involves the following steps:
- Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5,6-trimethoxybenzaldehyde and furan.
- Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
- Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the furobenzopyran core.
- Oxidation: The final step involves the oxidation of the furobenzopyran core to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
- Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
- Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
- Oxidation: Oxidized derivatives with altered functional groups.
- Reduction: Reduced forms of the compound with different biological activities.
- Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry::
- Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential applications in material science and catalysis.
- Photobiology: The compound is studied for its photobiological properties, including its ability to interact with DNA upon exposure to UV light.
- Anticancer Activity: Research has shown that the compound exhibits anticancer activity by inducing apoptosis in cancer cells.
- Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal strains.
- Agriculture: The compound is used in the development of pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 4,5,6-trimethoxy- involves its interaction with cellular components. The compound can intercalate into DNA, leading to the formation of DNA adducts upon exposure to UV light. This interaction disrupts DNA replication and transcription, ultimately inducing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds::
- 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy-
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy-
- Structural Differences: The presence and position of methoxy groups and other substituents differentiate these compounds.
- Biological Activity: The biological activity varies based on the substituents, with some compounds exhibiting stronger anticancer or antimicrobial properties.
- Photobiological Properties: The ability to interact with DNA and induce photobiological effects can differ among these compounds.
Properties
CAS No. |
18646-71-4 |
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Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 |
IUPAC Name |
4,5,6-trimethoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O6/c1-16-11-7-4-5-19-8(7)6-9-10(11)12(17-2)13(18-3)14(15)20-9/h4-6H,1-3H3 |
SMILES |
COC1=C2C=COC2=CC3=C1C(=C(C(=O)O3)OC)OC |
Origin of Product |
United States |
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